molecular formula C7H15NO2 B13622416 [3-(Methylamino)tetrahydropyran-3-yl]methanol

[3-(Methylamino)tetrahydropyran-3-yl]methanol

Cat. No.: B13622416
M. Wt: 145.20 g/mol
InChI Key: HTPWJAZQOIOUPJ-UHFFFAOYSA-N
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Description

[3-(Methylamino)tetrahydropyran-3-yl]methanol: is a chemical compound with the molecular formula C7H15NO2 It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and contains a methylamino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methylamino)tetrahydropyran-3-yl]methanol typically involves the following steps:

    Starting Material: The synthesis begins with tetrahydropyran, which undergoes a series of chemical reactions to introduce the methylamino and hydroxymethyl groups.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde as the reagent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Methylamino)tetrahydropyran-3-yl]methanol can undergo oxidation reactions, where the hydroxymethyl group is oxidized to form a carbonyl group.

    Reduction: The compound can also undergo reduction reactions, where the carbonyl group is reduced back to the hydroxymethyl group.

    Substitution: Substitution reactions can occur at the methylamino group, where the methyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents for substitution reactions can vary depending on the desired functional group to be introduced.

Major Products:

    Oxidation: The major product of oxidation is [3-(Methylamino)tetrahydropyran-3-yl]methanone.

    Reduction: The major product of reduction is the original this compound.

    Substitution: The major products of substitution reactions depend on the specific reagents used.

Scientific Research Applications

Chemistry: In chemistry, [3-(Methylamino)tetrahydropyran-3-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways. Its structural features make it suitable for investigating the interactions between small molecules and biological macromolecules.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific molecular pathways, particularly those involving neurotransmitters.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [3-(Methylamino)tetrahydropyran-3-yl]methanol involves its interaction with specific molecular targets. The methylamino group can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with other molecules, influencing the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: The compound can act as an inhibitor or activator of enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors in the nervous system, affecting neurotransmitter release and signal transduction.

Comparison with Similar Compounds

    [3-(Amino)tetrahydropyran-3-yl]methanol: This compound lacks the methyl group on the amino group, which can affect its reactivity and binding properties.

    [3-(Methylamino)tetrahydrofuran-3-yl]methanol: This compound has a furan ring instead of a pyran ring, which can influence its chemical and biological properties.

Uniqueness: The presence of both the methylamino and hydroxymethyl groups in [3-(Methylamino)tetrahydropyran-3-yl]methanol gives it unique reactivity and binding characteristics. These features make it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

[3-(methylamino)oxan-3-yl]methanol

InChI

InChI=1S/C7H15NO2/c1-8-7(5-9)3-2-4-10-6-7/h8-9H,2-6H2,1H3

InChI Key

HTPWJAZQOIOUPJ-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCOC1)CO

Origin of Product

United States

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